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Compound of Interest

Compound Name: 2-(Bromomethyl)pyrazine

Cat. No.: B1281218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(bromomethyl)pyrazine, a key heterocyclic building block in medicinal chemistry and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition. This information is crucial for the unambiguous identification and characterization of

this compound in various research and development settings.

Spectroscopic Data Summary
The structural integrity of 2-(bromomethyl)pyrazine (C₅H₅BrN₂) can be confirmed through a

combination of spectroscopic techniques. Each method provides unique insights into the

molecular framework, from the connectivity of atoms to the nature of chemical bonds and the

overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-(bromomethyl)pyrazine, both ¹H and ¹³C NMR are essential for structural

verification.

¹H NMR (Proton NMR): The proton NMR spectrum of 2-(bromomethyl)pyrazine is expected to

show distinct signals corresponding to the protons on the pyrazine ring and the bromomethyl
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group. The aromatic protons will appear in the downfield region, typically between 8.5 and 8.7

ppm, due to the deshielding effect of the aromatic ring and the nitrogen atoms. The methylene

protons of the bromomethyl group will resonate further upfield, generally around 4.5 to 5.0

ppm, influenced by the adjacent bromine atom.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon

skeleton. The carbon atoms of the pyrazine ring will have chemical shifts in the aromatic region

(approximately 140-155 ppm). The carbon of the bromomethyl group will appear at a much

lower chemical shift, typically in the range of 30-40 ppm.

¹H NMR ¹³C NMR

Chemical Shift (ppm) Assignment

~8.6 (m, 3H) Pyrazine ring protons

~4.7 (s, 2H) -CH₂Br

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration

used.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds. The IR spectrum of 2-(bromomethyl)pyrazine will exhibit

characteristic absorption bands.

Frequency (cm⁻¹) Vibrational Mode Functional Group

3100-3000 C-H stretch Aromatic C-H

1600-1400 C=C and C=N stretch Pyrazine ring

1200-1000 C-H in-plane bend Aromatic C-H

700-600 C-Br stretch Bromomethyl group

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. For 2-(bromomethyl)pyrazine, the molecular ion

peak (M⁺) will be observed at m/z corresponding to its molecular weight (approximately 172

and 174 amu, reflecting the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br).

m/z Ion

172/174 [M]⁺

93 [M - Br]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 2-
(bromomethyl)pyrazine. Specific parameters may need to be optimized based on the

instrumentation available.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2-(bromomethyl)pyrazine in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse experiment.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2-(bromomethyl)pyrazine sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry
Sample Introduction (Gas Chromatography - GC):
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Prepare a dilute solution of 2-(bromomethyl)pyrazine in a volatile solvent (e.g.,

dichloromethane, ethyl acetate).

Inject a small volume (e.g., 1 µL) into the GC inlet.

GC-MS Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-300.

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C) to ensure good separation.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for characterizing 2-
(bromomethyl)pyrazine using the described spectroscopic methods.
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Spectroscopic Techniques Information Obtained

Compound Confirmation

NMR Spectroscopy Molecular Structure
(Connectivity)

IR Spectroscopy Functional Groups

Mass Spectrometry
Molecular Weight &

Fragmentation

2-(Bromomethyl)pyrazine
Structure Confirmed

Click to download full resolution via product page

Spectroscopic characterization workflow for 2-(Bromomethyl)pyrazine.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-
(Bromomethyl)pyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281218#spectroscopic-data-nmr-ir-mass-spec-of-2-
bromomethyl-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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